molecular formula C3H8N2O B1585097 Propanohydrazide CAS No. 5818-15-5

Propanohydrazide

Cat. No. B1585097
CAS RN: 5818-15-5
M. Wt: 88.11 g/mol
InChI Key: DXGIRFAFSFKYCF-UHFFFAOYSA-N
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Description

Propanohydrazide is a chemical compound with the molecular formula C3H8N2O . It is used in various chemical reactions and has been studied for its potential applications in different fields .


Synthesis Analysis

The synthesis of propanohydrazide involves various chemical reactions. The retrosynthetic analysis technique is frequently applied in organic synthesis . A study discusses the synthesis of 3-{2-(N1-alkylidenehydrazinocarbonyl)ethylamino}propanohydrazide derivatives .


Molecular Structure Analysis

The molecular structure of propanohydrazide can be determined using various analytical techniques. These include single-crystal X-ray diffraction (SC-XRD) analysis , industrial/elemental analysis, FTIR, XPS, XRD, and solid 13C NMR .


Chemical Reactions Analysis

Chemical reactions involving propanohydrazide can be analyzed using various methods. Acid/base equilibria & titrations are fundamental to volumetric chemical analysis . The stability of drugs, including physical, chemical, microbiological, therapeutical, and toxicological stability, can be analyzed using different instrumental and chemical methods .


Physical And Chemical Properties Analysis

Propanohydrazide has a molecular weight of 88.108, a density of 1.0±0.1 g/cm3, and a boiling point of 243.3±9.0 °C at 760 mmHg . The physical and chemical characteristics of substrates, including density on a wet and dry basis, total porosity, air space, and water retention, can be analyzed .

Safety and Hazards

The safety data sheet for propanohydrazide provides information about its safety and hazards .

Future Directions

The future directions of propanohydrazide research could involve further exploration of its potential applications in various fields . Relevant papers on the topic provide valuable insights into the current state of research and potential future directions .

properties

IUPAC Name

propanehydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H8N2O/c1-2-3(6)5-4/h2,4H2,1H3,(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXGIRFAFSFKYCF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60206905
Record name Propanoic acid, hydrazide (9CI)
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Molecular Weight

88.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Propionohydrazide

CAS RN

5818-15-5
Record name Propanoic acid, hydrazide
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Record name Propionylhydrazide
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Record name Propanoic acid, hydrazide
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Record name Propanoic acid, hydrazide (9CI)
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Record name Propionohydrazide
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Record name PROPIONYLHYDRAZINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the basic structure of propanohydrazide?

A1: Propanohydrazide itself is a simple molecule with the formula C3H8N2O. It consists of a propyl chain (three carbons) attached to a hydrazide functional group (-CONHNH2).

Q2: How is propanohydrazide typically synthesized?

A2: Propanohydrazide derivatives are often synthesized by reacting propionylhydrazine with various aldehydes or ketones. For example, N′-[1-(2-Furyl)ethenyl]propanohydrazide was synthesized by reacting acetylfuran with propionylhydrazine. []

Q3: What spectroscopic techniques are commonly used to characterize propanohydrazide derivatives?

A3: Researchers frequently utilize Infrared (IR) spectroscopy, 1H-NMR, 13C-NMR, and mass spectrometry (MS) to confirm the structures of newly synthesized propanohydrazide compounds. [, , , ]

Q4: What is an example of a specific propanohydrazide derivative and its molecular formula?

A4: One example is N′-[(E)-2-Chlorobenzylidene]-2-(6-methoxynaphthalen-2-yl)propanohydrazide, which has the molecular formula C21H19ClN2O2. []

Q5: What is a key reactive site in propanohydrazide derivatives?

A5: The hydrazide group (-CONHNH2) is a significant reactive site within propanohydrazide derivatives, making them valuable building blocks in organic synthesis.

Q6: What type of reactions can propanohydrazides undergo at the hydrazide group?

A6: Propanohydrazides readily undergo condensation reactions with various carbonyl compounds, leading to the formation of hydrazones. [, ] They can also react with carbon disulfide in the presence of a base like alcoholic KOH to form 1,3,4-oxadiazole-2-thiol derivatives. []

Q7: Can you provide an example of a propanohydrazide derivative used in the synthesis of heterocyclic compounds?

A7: Yes, 3-(3,4,5-Trimethoxyphenyl)propanohydrazide serves as a crucial intermediate in synthesizing biologically active heterocyclic compounds. []

Q8: What insights have been gained from crystallographic studies of propanohydrazide derivatives?

A8: X-ray crystallography has been instrumental in understanding the three-dimensional structures and intermolecular interactions of propanohydrazide derivatives. Studies have revealed various hydrogen bonding patterns (N—H⋯O, C—H⋯O, C—H⋯N), π-stacking interactions, and the formation of dimers and chains within the crystal lattice. [, , , , , , , , , , , , ]

Q9: What are some potential applications of propanohydrazide derivatives based on the provided research?

A9: The research suggests that propanohydrazide derivatives hold promise as: * Antimicrobial Agents: Several studies explored the antimicrobial activity of propanohydrazide derivatives against various bacteria and fungi. [, , ] * Antiviral Agents: Some derivatives exhibited antiviral activity against specific virus strains. [] * Corrosion Inhibitors: Certain propanohydrazide derivatives have shown efficacy in inhibiting the corrosion of mild steel in acidic environments. [, ]

Q10: Are there any propanohydrazide derivatives being investigated for potential use in treating specific diseases?

A10: While the provided research does not delve into specific disease treatment, a study mentions the synthesis of propanohydrazide derivatives containing an ibuprofen core. [] Ibuprofen is a nonsteroidal anti-inflammatory drug (NSAID) commonly used to relieve pain and reduce inflammation. This suggests potential exploration in related therapeutic areas.

Q11: How has computational chemistry been employed in propanohydrazide research?

A11: Molecular modeling techniques can be used to predict the three-dimensional structures of propanohydrazide derivatives and to study their interactions with potential drug targets.

Q12: What is the significance of Structure-Activity Relationship (SAR) studies in this context?

A12: SAR studies help researchers understand how modifications to the propanohydrazide structure influence its biological activity, potency, and selectivity. This knowledge is crucial for designing and synthesizing new derivatives with improved properties. For example, changing substituents on the aromatic rings or modifying the hydrazide side chain can significantly impact a derivative's antimicrobial or corrosion inhibition properties. [, , ]

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